molecular formula C12H12N2O3S B5277540 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid

3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid

Cat. No.: B5277540
M. Wt: 264.30 g/mol
InChI Key: AYKDASWNEUFVRH-UHFFFAOYSA-N
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Description

3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method includes the reaction of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production methods for oxadiazoles, including this compound, may involve microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods. These methods are designed to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, phosphorus oxychloride, and various oxidizing agents . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or activating specific biological processes. For example, its antifungal activity may be due to the inhibition of fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid is unique due to its specific structure, which includes a benzyl group and a sulfanyl propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11(16)6-7-18-12-14-13-10(17-12)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKDASWNEUFVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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